molecular formula C16H21NO4 B1376797 3-Benzyl-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid CAS No. 1361114-24-0

3-Benzyl-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid

Cat. No.: B1376797
CAS No.: 1361114-24-0
M. Wt: 291.34 g/mol
InChI Key: WVDRQKQXRDXTQL-UHFFFAOYSA-N
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Description

3-Benzyl-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their unique structural properties and potential biological activities. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis, providing stability and ease of removal under specific conditions.

Mechanism of Action

Target of Action

It is known that this compound is useful as a rigid linker in protac (proteolysis-targeting chimera) development for targeted protein degradation . Therefore, it can be inferred that the targets would be specific proteins that are intended to be degraded by the PROTAC.

Mode of Action

The compound interacts with its targets by serving as a linker in PROTACs. PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This leads to the ubiquitination and subsequent degradation of the target protein . The rigidity of the linker, provided by 3-Benzyl-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid, may impact the 3D orientation of the degrader and thus ternary complex formation .

Biochemical Analysis

Biochemical Properties

3-Benzyl-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. The Boc protecting group is commonly used to protect amino groups during chemical synthesis, preventing unwanted reactions and allowing for selective deprotection at later stages. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidases and proteases, which facilitate the cleavage of the Boc group under specific conditions . Additionally, this compound can form stable complexes with metal ions, influencing its reactivity and interactions with other biomolecules .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and experimental conditions. This compound has been shown to influence cell signaling pathways by modulating the activity of key signaling proteins and enzymes . For example, it can affect the phosphorylation status of proteins involved in signal transduction, thereby altering gene expression and cellular metabolism . In certain cell types, this compound may also impact cell proliferation and apoptosis, highlighting its potential as a therapeutic agent .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific enzymes and proteins, either inhibiting or activating their activity . For instance, it may act as an inhibitor of certain proteases by forming stable enzyme-inhibitor complexes, thereby preventing substrate cleavage . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard storage conditions, but its stability may be affected by factors such as temperature, pH, and exposure to light . Over time, degradation products may form, potentially altering its biochemical properties and interactions with biomolecules . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, this compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways . At higher doses, it can induce toxic or adverse effects, such as liver and kidney damage, due to its interaction with critical enzymes and proteins involved in detoxification processes . Threshold effects have been observed, where a certain dosage level is required to elicit significant biochemical and cellular responses .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to amino acid and peptide metabolism . This compound can be metabolized by enzymes such as esterases and peptidases, leading to the formation of intermediate metabolites . These metabolites may further participate in biochemical reactions, influencing metabolic flux and the levels of specific metabolites . The interaction of this compound with cofactors such as metal ions can also affect its metabolic fate and reactivity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by transporter proteins, facilitating its intracellular accumulation and localization . Once inside the cell, this compound may bind to cytoplasmic and nuclear proteins, influencing its distribution and activity . The interaction with binding proteins can also affect its stability and degradation within the cellular environment .

Subcellular Localization

The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications . This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through interactions with targeting signals on proteins . Post-translational modifications, such as phosphorylation or ubiquitination, can further regulate its localization and activity within the cell . The specific localization of this compound can have significant implications for its biochemical and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and scalability. This may include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Corresponding amine.

    Substitution: Free amine.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity compared to other azetidine derivatives. The benzyl group can undergo various transformations, making this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-10-16(11-17,13(18)19)9-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDRQKQXRDXTQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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